Tigogenin

Descripción general

Descripción

(25R)-5alpha-Spirostan-3beta-ol is a natural product found in Asparagus gobicus, Yucca valida, and other organisms with data available.

Mecanismo De Acción

Target of Action

Tigogenin is a steroidal sapogenin . It has been found to increase the proliferation rate of, as well as mRNA levels of genes encoding the osteoblastic differentiation markers Cbfa1, collagen type I, and osteocalcin in mouse bone marrow stromal cells (BMSCs) .

Mode of Action

This compound interacts with its targets to exert its biological effects. For instance, this compound derivatives bearing saccharide chains showed greatly enhanced antitumor activities in several cancer cell lines . The configuration of glycosidic bonds was found to be important for cytotoxicity . .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block the cell cycle . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for understanding its bioavailability. An in silico ADME study was performed to predict the pharmacokinetic profile of synthesized this compound compounds . .

Result of Action

This compound has been found to have significant antiproliferative effects on different types of cancer cells . It induces apoptosis, which is caspase-3 dependent, with a fall of mitochondrial membrane potential, nuclear localization of apoptosis-inducing factor (AIF), and poly (ADP-ribose) polymerase cleavage . This compound also induces p53 activation and cell cycle arrest in the different cell lines studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a bacterial strain isolated from the soil in a karst area of Guilin, China, was used for the biotransformation of steroidal saponins in sisal to this compound . This suggests that environmental factors such as temperature, pH, and substrate concentration can influence the production and action of this compound .

Análisis Bioquímico

Biochemical Properties

Tigogenin interacts with various biomolecules in biochemical reactions. It is a precursor in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .

Cellular Effects

This compound has shown significant antiproliferative effects on different types of cancer cells . It has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block cell cycle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit uric acid re-absorption via URAT1, a protein involved in regulating uric acid levels in the body . Additionally, it has been shown to promote the expression of ABCG2, a transporter protein that plays a role in the efflux of various molecules across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study found that under optimized conditions of temperature (30°C), pH (6), time (5 days), and substrate concentration (5 mg/mL), a maximum this compound yield of 26.7 mg/g was achieved .

Metabolic Pathways

This compound is involved in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .

Actividad Biológica

Tigogenin, a steroid sapogenin derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anti-tumor, immunomodulatory, and hypolipidemic effects, supported by data tables and relevant research findings.

Chemical Structure and Sources

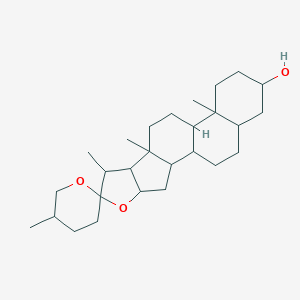

This compound is a member of the spirostane class of steroid sapogenins. It is primarily extracted from plants such as Agave species and Dioscorea species. Its chemical structure contributes to its biological activity, influencing interactions with various biological targets.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of this compound and its derivatives. A notable investigation synthesized several this compound derivatives and evaluated their antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PC-3 (prostate cancer) cells.

Research Findings

- This compound Derivatives : Among the synthesized compounds, a derivative known as 2c (l-serine derivative of this compound) exhibited significant anti-cancer activity with an IC50 value of 1.5 μM against MCF-7 cells. This compound induced apoptosis via caspase-3/7 activation .

- Mechanism of Action : The study indicated that certain derivatives could modulate cytokine expression in immune cells, enhancing anti-inflammatory responses while inhibiting pro-inflammatory cytokines like IL-1 and TNF-α .

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 2c | 1.5 | MCF-7 | Apoptosis induction via caspase activation |

| 4c | - | THP-1 cells | Anti-inflammatory cytokine expression |

Immunomodulatory Effects

This compound has been shown to possess immunomodulatory properties, which are crucial for its therapeutic potential in inflammatory diseases. Studies have reported that certain this compound derivatives can enhance the expression of anti-inflammatory cytokines while suppressing pro-inflammatory markers.

Case Study: Cytokine Modulation

In a study examining the immunomodulatory effects of this compound derivatives:

- Compounds 4c and 16a were found to significantly stimulate IL-10 expression in THP-1 cells after lipopolysaccharide (LPS) stimulation, indicating a shift towards an anti-inflammatory profile .

Hypolipidemic Activity

This compound's impact on lipid metabolism has also been investigated. Research indicates that it may help lower plasma lipid levels, contributing to cardiovascular health.

Study Overview

A clinical study evaluated the effects of this compound on hyperlipidemic patients:

- Treatment Protocol : Patients received dietary supplements containing fenugreek extracts rich in this compound.

- Results : Statistically significant reductions in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) were observed after two months of treatment.

| Parameter | Day 0 (mg/dl) | Day 60 (mg/dl) | Difference (mg/dl) | P-value |

|---|---|---|---|---|

| Total Cholesterol | 271.87 ± 1.04 | 255.77 ± 2.77 | 16.10 | <0.001 |

| Triglycerides | 216.09 ± 2.43 | 196.08 ± 2.45 | 20.01 | <0.001 |

| LDL Cholesterol | 179.65 ± 2.87 | 162.06 ± 2.51 | 17.59 | <0.001 |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Tigogenin exhibits significant pharmacological properties, particularly in the treatment of various health conditions.

Anti-inflammatory and Apoptotic Effects

Research indicates that this compound induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes. This process is characterized by DNA fragmentation and is mediated through the activation of the p38 MAPK pathway, without affecting the JNK and ERK pathways. The compound demonstrates a higher efficacy compared to other saponins like hecogenin in this context .

Uric Acid Regulation

This compound has been shown to significantly inhibit uric acid reabsorption via the URAT1 transporter, enhancing uric acid excretion. This property suggests potential applications in managing conditions like gout and hyperuricemia .

Hypercholesterolemia Treatment

This compound-cellobioside formulations have been patented for treating hypercholesterolemia and arteriosclerosis. These formulations leverage this compound's ability to modulate lipid metabolism effectively .

Synthesis Pathways

The synthesis of derivatives from this compound has been explored extensively. A notable study describes a five-step transformation process that converts this compound into demissidine analogues, which are relevant in synthesizing solanidane alkaloids. This synthetic route involves oxidation and reduction steps that yield compounds with potential pharmaceutical applications .

Case Studies

Several studies underscore the therapeutic efficacy of this compound:

Rheumatoid Arthritis Study

In vitro studies demonstrated that this compound effectively induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes, leading to a significant reduction in cell viability and inflammation markers. This finding supports its potential as a therapeutic agent for rheumatoid arthritis .

Uric Acid Excretion Study

A controlled study showed that administration of this compound resulted in increased uric acid excretion in animal models, indicating its role as a potential treatment for gout by preventing uric acid accumulation .

Summary Table of Applications

Propiedades

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1, 470-01-9, 470-03-1, 126-19-2 | |

| Record name | Tigogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarsasapogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tigogenin?

A1: this compound has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Mass Spectrometry (MS) [, ] to elucidate the structure of this compound.

Q3: How is this compound typically quantified in plant material or extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), is frequently used for quantifying this compound [, , ]. Other methods include Gas Chromatography with Flame Ionization Detection (GC-FID) [] and Thin Layer Chromatography (TLC) [, , , ].

Q4: What are the primary natural sources of this compound?

A4: this compound is found in various plant species, with Agave [, , , , ], Yucca [, ], Fenugreek [, , ], and Chlorophytum [, ] being notable examples.

Q5: What methods are typically employed for extracting this compound from plant material?

A5: Extraction commonly involves methods like heating reflux extraction with sulfuric acid [] and soxhlet extraction []. Different extraction techniques have been compared, with some showing superior yields depending on the plant source and specific protocol [, , ].

Q6: How is this compound biosynthesized in plants?

A6: While the exact biosynthetic pathway in every plant species may differ, research suggests that this compound biosynthesis starts from cholesterol, involving a C-26 oxygenation step. Studies with Digitalis lanata indicate this step likely does not require a C-24 or C-25 double bond intermediate [].

Q7: What happens to this compound in the body?

A7: Research on sheep suggests that ingested this compound can be metabolized into glucuronide conjugates, which are then excreted in bile []. This process may involve isomerization and conjugation reactions.

Q8: What are the potential pharmacological activities of this compound?

A8: Studies have explored various potential activities of this compound, including:

- Anti-inflammatory and Analgesic: Studies in mice models show potential for reducing inflammation and pain [].

- Hypoglycemic: this compound demonstrates blood glucose-lowering effects in diabetic animal models [].

- Anticancer: Some studies suggest this compound and its derivatives may have anticancer activity against liver cancer cells and human osteosarcoma cells [, ].

- Antifungal: this compound saponins exhibit potent antifungal activity against various Candida species and Cryptococcus neoformans, including fluconazole-resistant strains [].

- Cholesterol-Lowering: this compound derivatives, particularly its cellobioside conjugates, show promise in inhibiting cholesterol absorption, leading to reduced plasma cholesterol levels in animal models [, ].

Q9: How does this compound exert its cholesterol-lowering effect?

A9: Research suggests that this compound cellobioside (tiqueside) inhibits cholesterol absorption in the intestines without affecting bile acid metabolism []. This leads to a cascade of metabolic changes, including increased hepatic LDL receptor levels and HMG-CoA reductase activity, ultimately reducing plasma cholesterol, particularly non-HDL cholesterol [].

Q10: How does this compound affect visfatin levels?

A10: Research on 3T3-L1 adipocytes demonstrates that macrostemonoside A, a this compound saponin, promotes visfatin expression at the transcriptional level [, ]. This effect appears to be mediated by the p38 MAPK signaling pathway, potentially contributing to its anti-diabetic properties [, ].

Q11: What is known about the toxicity and safety profile of this compound?

A11: While some studies suggest a relatively low acute toxicity for this compound [], comprehensive toxicity studies are limited. More research is needed to fully understand the potential long-term effects and safety profile of this compound in humans.

Q12: Are there any specific drug delivery or formulation strategies being explored for this compound?

A12: While the provided research papers do not delve into specific drug delivery approaches for this compound, its incorporation into liposomes has been investigated. Research indicates that replacing cholesterol with diosgenin, a structurally similar sapogenin, in phosphatidylcholine liposomes can alter their sensitivity to certain saponins []. This finding suggests potential applications for targeted drug delivery or controlled release formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.